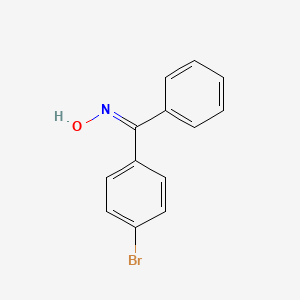

(4-bromophenyl)(phenyl)methanone oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of bromophenol with benzoyl chloride, leading to the formation of (5-bromo-2-hydroxyphenyl)(phenyl)methanone, a compound similar in structure to "(4-bromophenyl)(phenyl)methanone oxime." The synthesis process typically employs X-ray crystal structure determination to confirm the formation of the compound, indicating the meticulous steps involved in creating such complex molecules Kuang Xin-mou, 2009.

Molecular Structure Analysis

The molecular structure of these compounds can be confirmed through crystallographic studies. For instance, compounds with similar bromophenyl and phenyl groups have been characterized to possess a monoclinic crystal system with specific cell data, providing insights into their geometric configuration and spatial arrangement. This information is crucial for understanding the compound's interaction with other molecules and its potential applications Kuang Xin-mou, 2009.

Chemical Reactions and Properties

The chemical behavior of "(4-bromophenyl)(phenyl)methanone oxime" and its derivatives can be elucidated through their reactions, such as bromination and demethylation, leading to the formation of various bromophenols with significant antioxidant properties. These reactions underline the compound's reactivity and potential utility in synthesizing biologically active molecules Yasin Çetinkaya et al., 2012.

Physical Properties Analysis

The physical properties, such as crystallinity, melting points, and solubility, are determined through X-ray diffraction and spectroscopic methods, providing essential data for material science applications. These properties are pivotal in determining the compound's suitability for specific applications, including its role as intermediates in organic synthesis Kuang Xin-mou, 2009.

Chemical Properties Analysis

The chemical properties of "(4-bromophenyl)(phenyl)methanone oxime" derivatives, including reactivity, stability, and interaction with other chemical entities, are key to their application in synthetic chemistry. Studies involving molecular docking and Hirshfeld surface analysis contribute to understanding the compound's binding affinities and intermolecular interactions, which are crucial for designing molecules with desired biological or chemical properties C. S. Karthik et al., 2021.

Scientific Research Applications

Synthesis and Antioxidant Properties

A study by Çetinkaya et al. (2012) involved the synthesis of derivatives with bromine from (3,4‐dimethoxyphenyl)(2,3,4‐trimethoxyphenyl)methanone. These compounds were evaluated for their in vitro antioxidant activities, demonstrating effective antioxidant power. The phenol with two phenolic rings and five phenolic hydroxyl groups was identified as the most potent antioxidant and radical scavenger, highlighting the potential of these molecules for antioxidant applications (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Antimicrobial and Antiviral Activities

Research by Sharma et al. (2009) synthesized analogues including (2-bromophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanone and evaluated their antimicrobial and antiviral potential. While none showed effectiveness against the tested bacterial strains, some demonstrated activity against fungi, Aspergillus niger and Candida albicans, suggesting a basis for developing antifungal agents (Sharma, Narasimhan, Kumar, Judge, Narang, De Clercq, & Balzarini, 2009).

Antitubercular Activity

A notable study by Sriram et al. (2006) evaluated the in vitro and in vivo activity of synthesized thiosemicarbazones against Mycobacterium tuberculosis. Among these, a compound was discovered to be highly active, showcasing significant potential as an antitubercular agent (Sriram, Yogeeswari, Thirumurugan, & Pavana, 2006).

Herbicidal Activity

Fu et al. (2019) designed and synthesized aryl-naphthyl methanone derivatives, targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors for herbicide development. Some compounds exhibited preferable herbicidal activity, indicating their potential as lead structures for novel herbicides (Fu, Wang, Wang, Kang, Gao, Zhao, & Ye, 2019).

properties

IUPAC Name |

(NZ)-N-[(4-bromophenyl)-phenylmethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c14-12-8-6-11(7-9-12)13(15-16)10-4-2-1-3-5-10/h1-9,16H/b15-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYOCAGRKMNDPB-SQFISAMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/O)/C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NZ)-N-[(4-bromophenyl)-phenylmethylidene]hydroxylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B5537067.png)

![N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5537073.png)

![3-[5-(4-nitrophenyl)-2-furyl]-1-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B5537086.png)

![2-methyl-4-{4-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5537092.png)

![5-(cyclobutylmethyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5537100.png)

![4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5537105.png)

![N-[4-(cyanomethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5537114.png)

![2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-(2-furylmethyl)acetamide](/img/structure/B5537128.png)

![4-hydroxy-7-(4-methoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5537141.png)

![4-(5-methoxypyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5537156.png)

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537160.png)